molecular formula C5H11Cl2N3 B190298 Piperazine-2-carbonitrile dihydrochloride CAS No. 187589-35-1

Piperazine-2-carbonitrile dihydrochloride

Cat. No. B190298
M. Wt: 184.06 g/mol
InChI Key: BYUCWQZNBFCREC-UHFFFAOYSA-N
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Patent
US05698697

Procedure details

Into 300 ml of tetrahydrofuran was added 54.1 g (0.9 mole) of ethylenediamine and the mixture was heated to 30° C. To the mixture was added dropwise 52.5 g (0.6 mole) of 2-chloroacrylonitrile over a period of 2 hours with stirring and further stirring was continued for 6 hours. During stirring, the temperature was kept at about 30° C. The reaction mixture formed was cooled to 20° C. and precipitates formed were removed by filtration. After adding 35% hydrochloric acid to the filtrate formed to adjust pH of the mixture to 4, precipitates formed were collected by filtration. The precipitates were dissolved in 20% hydrochloric acid and the solution thus formed was added dropwise to tetrahydrofuran. Precipitates formed were collected by filtration and the solvent attaching the precipitates was removed under reduced pressure to provide 55.2 g (yield 50%) of 2-cyanopiperazine-di-hydrochloride. The analytical values of the product were as follows.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[Cl:5][C:6](=[CH2:9])[C:7]#[N:8]>O1CCCC1>[ClH:5].[ClH:5].[C:7]([CH:6]1[CH2:9][NH:4][CH2:1][CH2:2][NH:3]1)#[N:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
ClC(C#N)=C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
54.1 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
further stirring
STIRRING
Type
STIRRING
Details
During stirring
CUSTOM
Type
CUSTOM
Details
was kept at about 30° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture formed
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
were removed by filtration
ADDITION
Type
ADDITION
Details
After adding 35% hydrochloric acid to the filtrate
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates were dissolved in 20% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
the solution thus formed
CUSTOM
Type
CUSTOM
Details
Precipitates
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.Cl.C(#N)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 55.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.